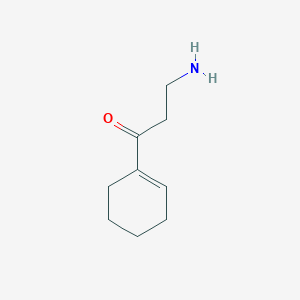

3-Amino-1-(cyclohex-1-en-1-yl)propan-1-one

Description

3-Amino-1-(cyclohex-1-en-1-yl)propan-1-one is a ketone derivative featuring a cyclohexene ring substituted at the 1-position and an amino group at the 3-position of the propanone backbone.

Properties

Molecular Formula |

C9H15NO |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

3-amino-1-(cyclohexen-1-yl)propan-1-one |

InChI |

InChI=1S/C9H15NO/c10-7-6-9(11)8-4-2-1-3-5-8/h4H,1-3,5-7,10H2 |

InChI Key |

HOBUTGCZIASQBD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=CC1)C(=O)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(cyclohex-1-en-1-yl)propan-1-one typically involves the reaction of cyclohexene with an appropriate amine and a ketone. One common method involves the reaction of cyclohexene with 3-aminopropan-1-one under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The process may include additional steps such as purification through distillation or recrystallization to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(cyclohex-1-en-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of cyclohex-1-en-1-ylpropan-1-one or corresponding carboxylic acids.

Reduction: Formation of 3-amino-1-(cyclohex-1-en-1-yl)propan-1-ol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-1-(cyclohex-1-en-1-yl)propan-1-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(cyclohex-1-en-1-yl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclohexene ring and propanone moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Substitution of the Cyclohexene Ring

- Benzimidazole Analog () : Replacing the cyclohexene with a benzimidazole ring introduces aromaticity and hydrogen-bonding capacity, likely enhancing interactions with biological targets. This modification correlates with antitubercular activity in Mannich base derivatives.

- Pyrrolidine Analog () : The saturated pyrrolidine ring reduces steric hindrance and increases solubility, making it advantageous for peptoid synthesis in drug discovery.

- Hydroxypyrrolidine Analog () : The hydroxyl group further improves hydrophilicity, which may enhance bioavailability in polar environments.

Positional Isomerism

- 3-Amino-2-cyclohexen-1-one (): The amino group at position 2 alters electronic distribution and reactivity compared to the target compound. This isomer may exhibit distinct tautomeric behavior or catalytic properties.

Aromatic vs. Aliphatic Substituents

Biological Activity

3-Amino-1-(cyclohex-1-en-1-yl)propan-1-one is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

This compound can be synthesized through various methods, often involving the reaction of cyclohexenyl derivatives with amino ketones. The synthesis pathways typically focus on optimizing yield and purity, which are critical for subsequent biological evaluations.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on structurally related compounds have shown that they can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that suggests moderate to high potency against these pathogens .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | E. coli |

| Compound A | 32 | S. aureus |

| Compound B | 16 | E. coli |

| Compound C | 8 | S. aureus |

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokine production in vitro. This activity is crucial for developing treatments for inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications in the cyclohexenyl moiety or the amino group can significantly alter the compound's efficacy and selectivity.

Table 2: Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Addition of halogen | Increased antimicrobial potency |

| Alkyl substitution on amino | Enhanced anti-inflammatory effects |

| Cyclization of cyclohexene | Reduced toxicity |

Case Studies

Several case studies have highlighted the potential therapeutic applications of compounds related to this compound:

- Case Study on Antimicrobial Activity : A study evaluated the efficacy of a series of cyclohexene derivatives against multi-drug resistant bacterial strains. The results indicated that modifications on the cyclohexene ring significantly enhanced antibacterial activity, suggesting a pathway for developing new antibiotics .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of similar compounds in a murine model of arthritis. The results demonstrated a reduction in joint swelling and inflammatory markers, supporting further investigation into this compound's therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.